molecular formula C10H10FNO2 B13039601 1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Katalognummer: B13039601
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: PTOUBCXMFXKKHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to an indene ring system

Vorbereitungsmethoden

The synthesis of 1-amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Analyse Chemischer Reaktionen

1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Wissenschaftliche Forschungsanwendungen

1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. The carboxylic acid group can participate in ionic interactions with proteins and enzymes, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

1-Amino-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, as it can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.

Eigenschaften

Molekularformel

C10H10FNO2

Molekulargewicht

195.19 g/mol

IUPAC-Name

1-amino-7-fluoro-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-7-3-1-2-6-4-5-10(12,8(6)7)9(13)14/h1-3H,4-5,12H2,(H,13,14)

InChI-Schlüssel

PTOUBCXMFXKKHB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C1C=CC=C2F)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.